molecular formula C19H23ClN8O4S2 B10925826 7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10925826
M. Wt: 527.0 g/mol
InChI Key: XPDFDNWFYOOUMJ-UHFFFAOYSA-N
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Description

The compound 7-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the condensation of acetylacetone with hydrazine . The tetrazole ring is typically formed via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

The final assembly of the compound involves the coupling of the pyrazole and tetrazole intermediates with a β-lactam precursor. This step requires careful control of reaction conditions to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the β-lactam ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions due to its β-lactam structure.

    Medicine: Potential use as an antibiotic or anti-inflammatory agent.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with biological targets such as enzymes. The β-lactam ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The pyrazole and tetrazole rings may also interact with other molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the β-lactam, pyrazole, and tetrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H23ClN8O4S2

Molecular Weight

527.0 g/mol

IUPAC Name

7-[[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H23ClN8O4S2/c1-8(5-27-10(3)12(20)9(2)23-27)15(29)21-13-16(30)28-14(18(31)32)11(6-33-17(13)28)7-34-19-22-24-25-26(19)4/h8,13,17H,5-7H2,1-4H3,(H,21,29)(H,31,32)

InChI Key

XPDFDNWFYOOUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C)Cl

Origin of Product

United States

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